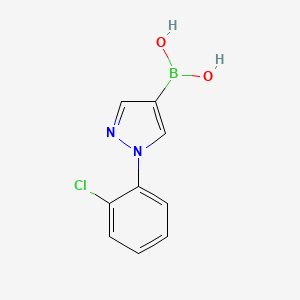

1-(2-Chlorophenyl)pyrazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[1-(2-chlorophenyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BClN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLVNKOFJKGBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674393 | |

| Record name | [1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-91-5 | |

| Record name | B-[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 1-(2-Chlorophenyl)pyrazole-4-boronic acid: Synthesis, Reactivity, and Application in Cross-Coupling Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of N-Aryl Pyrazole Boronic Acids

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone of molecular design.[1][2] Its prevalence in pharmaceuticals is a testament to its metabolic stability and versatile hydrogen bonding capabilities. When functionalized with a boronic acid moiety, the pyrazole ring is transformed into a powerful building block for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide focuses on a specific, strategically important variant: 1-(2-Chlorophenyl)pyrazole-4-boronic acid (CAS Number: 1072945-91-5 ).

The introduction of a 2-chlorophenyl group at the N1 position of the pyrazole ring serves a dual purpose. Firstly, it introduces a sterically demanding and electronically distinct substituent that can profoundly influence the pharmacokinetic profile of a potential drug candidate. Secondly, the chlorine atom itself provides an additional synthetic handle for further molecular elaboration, offering a pathway to highly complex and diverse chemical matter. This guide, written from the perspective of a seasoned application scientist, aims to provide a comprehensive technical overview of this reagent, from its synthesis and characterization to its practical application in the laboratory, with a focus on the underlying principles that govern its reactivity.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1072945-91-5 | [3] |

| Molecular Formula | C₉H₈BClN₂O₂ | N/A |

| Molecular Weight | 222.44 g/mol | [4] |

| Purity | Typically ≥95% | [4] |

| Appearance | White to off-white solid | N/A |

Synthesis of this compound: A Plausible and Referenced Approach

The synthesis of N-aryl pyrazole boronic acids can be approached through several established methodologies. While a specific, published protocol for this compound is not available, a robust and logical synthetic route can be constructed based on well-documented procedures for analogous compounds, particularly those detailed in the patent literature for the synthesis of pyrazole-4-boronic acid pinacol esters.[5] The following multi-step synthesis represents a field-proven and scientifically sound approach.

Synthetic Workflow Diagram

Caption: A plausible four-step synthetic workflow for the preparation of the target boronic acid.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a composite based on established methods for similar compounds and should be optimized and validated under appropriate laboratory conditions.

Step 1: Synthesis of 1-(2-Chlorophenyl)-1H-pyrazole

-

To a solution of pyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 2-chlorophenylhydrazine hydrochloride (1.05 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-chlorophenyl)-1H-pyrazole.

Step 2: Synthesis of 4-Iodo-1-(2-chlorophenyl)-1H-pyrazole

-

Dissolve 1-(2-chlorophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent like acetic acid.

-

Add iodine (1.1 eq) to the solution.

-

Slowly add an oxidizing agent, such as nitric acid or hydrogen peroxide, while maintaining the temperature below 30°C.

-

Stir at room temperature for 12-16 hours until the starting material is consumed.

-

Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

-

Extract the product, wash with brine, dry, and concentrate. Purify by recrystallization or chromatography.

Step 3: Synthesis of this compound pinacol ester

-

Under an inert atmosphere (N₂ or Ar), dissolve 4-iodo-1-(2-chlorophenyl)-1H-pyrazole (1.0 eq) in anhydrous THF and cool to -10°C.

-

Slowly add a solution of isopropylmagnesium bromide or n-butyllithium (1.1 eq). Stir for 1 hour at this temperature to facilitate halogen-metal exchange.

-

Add isopropyl pinacol borate (1.2 eq) dropwise, maintaining the temperature below -5°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract with an organic solvent, dry, and concentrate. The crude pinacol ester can be purified by chromatography.

Step 4: Hydrolysis to this compound

-

Dissolve the pinacol ester (1.0 eq) in a biphasic solvent system such as acetone/water.

-

Add an aqueous solution of a strong acid like HCl or an acid salt such as NaHSO₄.

-

Stir vigorously at room temperature for 12-24 hours.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between the pyrazole ring and a variety of sp²-hybridized carbon atoms (aryl, vinyl, or heteroaryl halides and triflates).[6][7]

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps involving a palladium catalyst.[8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[8]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[6]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials and Reagents:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

-

Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

-

To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality and Optimization:

-

Choice of Base: The base is critical for activating the boronic acid. Carbonates (K₂CO₃, Cs₂CO₃) are commonly used. For more challenging couplings, stronger bases like K₃PO₄ may be required.

-

Choice of Catalyst/Ligand: For sterically hindered or electronically deactivated coupling partners, more sophisticated catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) may be necessary to promote efficient oxidative addition and reductive elimination.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Anhydrous conditions can also be employed, particularly with bases like KF.[6]

Role in Drug Discovery and Development

The incorporation of boron-containing compounds, particularly boronic acids, into drug discovery programs has gained significant traction since the FDA approval of the proteasome inhibitor Bortezomib (Velcade®).[9][10] Boronic acids can act as reversible covalent inhibitors by forming stable adducts with serine, threonine, or lysine residues in enzyme active sites.

This compound serves as a key intermediate, allowing for the strategic introduction of the 1-(2-chlorophenyl)pyrazole moiety into target molecules. This fragment is of particular interest in the design of kinase inhibitors, where the pyrazole core can form critical hydrogen bonds within the ATP-binding pocket, and the 2-chlorophenyl group can occupy adjacent hydrophobic regions, enhancing potency and selectivity.[11]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is not available, boronic acids as a class can cause skin and eye irritation.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information.

Conclusion

This compound is a highly valuable and strategic building block for synthetic and medicinal chemists. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl and heteroaryl structures. By understanding its synthesis, reactivity, and the mechanistic underpinnings of its applications, researchers can effectively leverage this reagent to accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1072945-91-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chlorophenyl)pyrazole-4-boronic acid

Introduction

1-(2-Chlorophenyl)pyrazole-4-boronic acid is a bifunctional organic molecule belonging to the versatile class of arylboronic acids. It incorporates a pyrazole ring, a common scaffold in medicinal chemistry, substituted with a 2-chlorophenyl group and a boronic acid moiety. This unique combination of functional groups makes it a valuable building block in synthetic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl structures.[1] A comprehensive understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this reagent, enabling optimization of reaction conditions, purification strategies, and the design of novel bioactive compounds.

This guide provides a detailed examination of the core physicochemical characteristics of this compound. It consolidates available data, discusses the theoretical and practical importance of each property, and presents robust, field-proven experimental protocols for their determination. The content is structured to deliver both foundational knowledge and actionable insights for laboratory applications.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific investigation. The key identifiers for this compound are listed below. The molecular structure, visualized in the following diagram, reveals the spatial arrangement of the pyrazole core, the ortho-substituted chlorophenyl ring, and the reactive boronic acid group.

Caption: Molecular structure of this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for practical applications, influencing everything from reaction setup and solvent selection to purification and storage.

| Property | Value | Source(s) |

| CAS Number | 1072945-91-5 | [2][3] |

| Molecular Formula | C₉H₈BClN₂O₂ | [2][3] |

| Molecular Weight | 222.44 g/mol | [3][4] |

| Purity | ≥95% - 96% | [2][4] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available; generally soluble in polar organic solvents like DMSO.[5] | [5] |

| pKa | Data not available; expected to be a weak Lewis acid. |

Note: Experimental data for properties such as melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. The provided information is based on supplier data and general characteristics of related compounds.

Spectral Characterization

While specific spectral data for this compound is not widely published, understanding its expected spectral features is crucial for identity confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the four aromatic protons on the 2-chlorophenyl ring. The chemical shifts and coupling patterns of these aromatic protons would be characteristic of an ortho-substituted benzene ring.

-

¹³C NMR: The carbon spectrum would display nine unique signals corresponding to the carbon atoms in the pyrazole and chlorophenyl rings. The carbon atom attached to the boron (the ipso-carbon) may be difficult to detect or appear as a broad signal.[6]

-

¹¹B NMR: This technique is particularly informative for boron-containing compounds. A single, relatively broad signal is expected, with a chemical shift characteristic of a trigonal boronic acid.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight. Analysis of the isotopic pattern would be characteristic for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) and one boron atom (¹¹B/¹⁰B).[8]

Solubility Profile and Determination

Experimental Protocol: Dynamic Method for Solubility Determination

The dynamic method is a reliable technique for determining the solubility of a solid compound in a liquid solvent by observing the temperature at which a mixture of known composition becomes a clear solution upon controlled heating.[10][12]

Principle: A suspension of the solute in the solvent is heated at a slow, constant rate. The temperature at which the last solid particle dissolves, marked by the disappearance of turbidity, is recorded as the solubility temperature for that specific concentration.

Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a sealed vial to create a slurry of known composition.

-

Apparatus Setup: Place the vial in a temperature-controlled bath equipped with a magnetic stirrer for rigorous agitation.

-

Heating: Increase the temperature of the bath slowly and at a constant rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.

-

Turbidity Monitoring: Continuously monitor the solution's turbidity. This can be done visually or instrumentally using a light-scattering probe for higher precision.[12]

-

Endpoint Determination: Record the temperature at which the solution becomes completely clear. This is the solid-liquid equilibrium point for the prepared concentration.

-

Data Collection: Repeat the procedure with different solute-solvent compositions to construct a solubility curve (solubility vs. temperature).

Acidity and pKa

The boronic acid moiety is a Lewis acid, capable of accepting a pair of electrons from a Lewis base (like a hydroxide ion), rather than a Brønsted-Lowry acid that donates a proton.[13] This equilibrium is fundamentally important, as the reactivity and complexation behavior of the boronic acid are pH-dependent. The pKa is a measure of this Lewis acidity. The pKa value influences the choice of base and reaction conditions in applications like the Suzuki-Miyaura coupling and affects the compound's interaction with biological targets containing diol functionalities.[14][15]

While the pKa of this compound has not been specifically reported, the pKa of the parent phenylboronic acid is approximately 8.8.[16] The presence of the electron-withdrawing chloro- and pyrazole substituents would be expected to increase the Lewis acidity, resulting in a lower pKa value compared to phenylboronic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of weak acids and bases.[17] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Principle: A solution of the boronic acid is titrated with a strong base (e.g., NaOH). The pH is recorded after each addition of titrant, and the resulting titration curve is used to determine the pKa, which corresponds to the pH at the half-equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Procedure:

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[18]

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in water or a suitable water/co-solvent mixture if solubility is low.[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved CO₂, which can interfere with the measurement.[18]

-

Titration: Incrementally add a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH) using a precision burette.

-

Data Recording: After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the point where half of the boronic acid has been neutralized (the half-equivalence point), which can be found from the inflection point of the curve.

Stability, Storage, and Handling

Arylboronic acids are generally stable solids, but they can undergo reversible dehydration, particularly upon heating or under vacuum, to form cyclic trimeric anhydrides known as boroxines.[12] This process can affect the stoichiometry of reactions if not accounted for. Some arylboronic acids may also be susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions, although this is less common for electron-deficient arylboronic acids.

-

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry place to minimize moisture absorption and potential degradation.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Handle in a well-ventilated area or chemical fume hood.

Conclusion

This compound is a key synthetic intermediate whose utility is fundamentally governed by its physicochemical properties. This guide has consolidated its known chemical identifiers and provided a framework for understanding its characteristics, including its molecular structure, spectral features, solubility, acidity, and stability. By employing the detailed experimental protocols provided, researchers can precisely determine critical parameters like solubility and pKa, enabling more efficient, reproducible, and scalable synthetic applications. A thorough grasp of these properties is essential for unlocking the full potential of this versatile building block in the fields of organic synthesis, materials science, and drug discovery.

References

- 1. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cas 1072945-91-5|| where to buy this compound [chemenu.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

A Technical Guide to the NMR Spectroscopic Analysis of 1-(2-Chlorophenyl)pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 1-(2-Chlorophenyl)pyrazole-4-boronic acid. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but the underlying scientific rationale for spectral interpretation and data acquisition, ensuring both technical accuracy and practical utility.

Introduction

This compound is a bifunctional molecule featuring a pyrazole core, a common scaffold in pharmaceuticals, linked to a halogenated aromatic ring and a synthetically versatile boronic acid moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating its precise chemical structure in solution. It provides detailed information about the chemical environment of each proton and carbon atom, confirming the substitution pattern and connectivity. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, provide a robust experimental protocol for its analysis, and explain the key principles for accurate data interpretation.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the pyrazole and chlorophenyl protons. The boronic acid protons are often broad and may exchange with residual water in the solvent, making them difficult to observe.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H5-pyrazole | ~8.2 - 8.4 | Singlet (s) | - | Deshielded by the adjacent nitrogen and the electron-withdrawing boronic acid group. |

| H3-pyrazole | ~7.8 - 8.0 | Singlet (s) | - | Influenced by the adjacent nitrogen and the N-aryl substituent. |

| H3' (Chlorophenyl) | ~7.6 - 7.7 | Doublet of doublets (dd) | ~7.8, 1.5 | Ortho to the chlorine and meta to the pyrazole nitrogen. |

| H6' (Chlorophenyl) | ~7.5 - 7.6 | Doublet of doublets (dd) | ~8.0, 1.5 | Ortho to the pyrazole nitrogen and meta to the chlorine. |

| H4', H5' (Chlorophenyl) | ~7.3 - 7.5 | Multiplet (m) | - | Overlapping signals for the remaining two aromatic protons. |

| B(OH)₂ | Variable (broad) | Singlet (br s) | - | Broad signal due to quadrupolar relaxation and chemical exchange; may not be observed. |

Predicted in DMSO-d₆

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The carbon attached to the boron atom (C4-pyrazole) is expected to be a broad signal due to quadrupolar relaxation from the boron nucleus.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5-pyrazole | ~140 - 142 | Adjacent to two nitrogen atoms, highly deshielded. |

| C3-pyrazole | ~135 - 137 | Influenced by the adjacent nitrogen and N-aryl group. |

| C1' (Chlorophenyl) | ~136 - 138 | Attached to the pyrazole nitrogen. |

| C2' (Chlorophenyl) | ~132 - 134 | Attached to the electron-withdrawing chlorine atom. |

| C4' (Chlorophenyl) | ~130 - 132 | Para to the pyrazole nitrogen. |

| C6' (Chlorophenyl) | ~129 - 131 | Ortho to the pyrazole nitrogen. |

| C5' (Chlorophenyl) | ~127 - 129 | Meta to both the chlorine and pyrazole groups. |

| C3' (Chlorophenyl) | ~126 - 128 | Ortho to the chlorine atom. |

| C4-pyrazole | ~110 - 115 (broad) | Attached to the boron atom; signal is often broad and of low intensity. |

Predicted in DMSO-d₆

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra for arylboronic acids requires careful attention to sample preparation and experimental parameters. Boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, which can lead to complex or uninterpretable spectra.[1] The following protocol is designed to mitigate these challenges.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated methanol (Methanol-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: Using a protic solvent like methanol-d₄ can help to break up the boroxine trimers by forming a solvent adduct with the boronic acid, resulting in sharper signals.[1] DMSO-d₆ is also a good choice for solubility.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For boronic acids, good shimming is crucial to resolve the aromatic multiplets.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

-

Spectral Width: Set to a range of -2 to 12 ppm.

-

Number of Scans: Start with 16 scans and increase if higher signal-to-noise is required.

-

Relaxation Delay (d1): Use a 1-2 second delay.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used.

-

Spectral Width: Set to a range of 0 to 160 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): A 2-second delay is standard.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum. For Methanol-d₄, the residual solvent peak is at 3.31 ppm for ¹H and 49.0 ppm for ¹³C. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Visualization of Structure and Workflow

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

NMR Acquisition and Processing Workflow

Caption: Workflow for NMR analysis of boronic acids.

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a clear-cut process when guided by a sound understanding of chemical principles and best-practice experimental protocols. This guide provides a comprehensive framework for researchers, from predicting the spectral features based on the constituent moieties to acquiring high-quality data that circumvents the common challenges associated with boronic acids. By following the detailed methodology and referencing the predicted data, scientists can confidently characterize this and related molecules, accelerating their research and development efforts.

References

The Ascendant Role of Pyrazole Boronic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

An in-depth technical guide has been released, offering a comprehensive overview of the burgeoning field of pyrazole boronic acid derivatives and their significant biological activities. This guide, tailored for researchers, scientists, and professionals in drug development, moves beyond a superficial listing of facts to provide a deep, mechanistic understanding of why these compounds are emerging as critical scaffolds in medicinal chemistry. It emphasizes the causal relationships behind experimental designs and the inherent logic of self-validating protocols, positioning these molecules at the forefront of therapeutic innovation.

The guide is structured to provide a foundational understanding of the unique chemical properties of pyrazole boronic acid derivatives, followed by a detailed exploration of their diverse biological activities, including their roles as potent enzyme inhibitors and promising anticancer agents.

Introduction: The Strategic Fusion of Pyrazole and Boronic Acid

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in drug design.[1] When combined with a boronic acid moiety (-B(OH)₂), a functional group renowned for its ability to form reversible covalent bonds with biological nucleophiles, the resulting derivatives exhibit unique and potent biological activities.[2] This guide delves into the synergistic interplay between these two chemical entities, which underpins their therapeutic potential.

The boronic acid group, particularly when protected as a pinacol ester, serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[3] This synthetic utility has made pyrazole boronic acids invaluable building blocks for constructing complex molecular architectures in pharmaceutical research and development.[3]

Enzyme Inhibition: A Primary Modality of Action

A significant area of interest for pyrazole boronic acid derivatives is their capacity for potent and often selective enzyme inhibition. The electrophilic boron atom is key to this activity, readily interacting with nucleophilic residues like serine, threonine, or cysteine in enzyme active sites.

Kinase Inhibition: Targeting Cellular Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Pyrazole-based compounds have a proven track record as kinase inhibitors, with several approved drugs targeting this enzyme class.[1] The incorporation of a boronic acid group offers a novel mechanism for enhancing inhibitory potency and selectivity.

A landmark development in this area is the emergence of boron-containing pyrazole compounds as inhibitors of Janus kinases (JAKs).[4] JAKs are a family of tyrosine kinases that play a central role in cytokine signaling pathways, which are often implicated in inflammatory and autoimmune diseases, as well as cancer.[4]

A recent patent application has disclosed a series of novel boron-containing pyrazole compounds as potent JAK inhibitors.[4] These compounds have demonstrated significant inhibitory activity against JAK1, with many exhibiting IC₅₀ values in the low nanomolar range.[4]

Table 1: Representative Biological Data for Boron-Containing Pyrazole JAK1 Inhibitors [4]

| Compound Category | JAK1 IC₅₀ (nM) |

| A | <10 |

| B | 10–50 |

| C | >50 |

This table summarizes the potency ranges of representative compounds as disclosed in the patent application.

The proposed mechanism of action involves the interaction of the boronic acid moiety with key residues in the ATP-binding pocket of the kinase, leading to potent and sustained inhibition of its catalytic activity.

Diagram 1: General Workflow for the Synthesis of Pyrazole Boronic Acid Derivatives

Caption: Synthetic route to pyrazole boronic acid derivatives.

Anticancer Activity: A Multifaceted Approach

The application of pyrazole derivatives as anticancer agents is well-documented, with compounds targeting various cancer cell lines and demonstrating multiple mechanisms of action, including apoptosis induction and cell cycle arrest.[5][6] While research specifically on pyrazole boronic acids in oncology is still emerging, the foundational knowledge of both pyrazoles and boronic acids in this field points to significant potential.

Organoboron compounds, most notably the proteasome inhibitor bortezomib, have revolutionized the treatment of certain cancers.[2] The ability of the boronic acid group to inhibit key enzymes in cancer progression, combined with the proven anticancer properties of the pyrazole scaffold, suggests that their derivatives could offer novel therapeutic strategies.[2]

Research has shown that boronic acid derivatives can be effective against head and neck cancer cell lines.[2] The evaluation of novel boron-containing heterocyclic compounds has identified promising prototypes for further development as anticancer agents.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., SCC-25 for oral squamous cell carcinoma) and normal cell lines (e.g., NOK-si for oral keratinocytes) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized pyrazole boronic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24-72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Self-Validation: The inclusion of both cancer and normal cell lines allows for the determination of a selectivity index, providing a measure of the compound's preferential cytotoxicity towards cancer cells.[2] A positive control (a known anticancer drug) and a vehicle control (solvent only) are essential for validating the assay results.

Future Directions and Conclusion

The field of pyrazole boronic acid derivatives is ripe with potential. The convergence of the well-established pharmacological relevance of the pyrazole scaffold with the unique reactivity of the boronic acid moiety presents a compelling strategy for the design of novel therapeutics.

Future research should focus on several key areas:

-

Expansion of the Chemical Space: Synthesis and biological evaluation of a wider array of pyrazole boronic acid derivatives with diverse substitution patterns are needed to build comprehensive structure-activity relationships (SAR).

-

Target Identification and Mechanism of Action Studies: Elucidating the specific biological targets and downstream signaling pathways affected by these compounds will be crucial for their rational development.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be advanced to preclinical animal models to assess their efficacy, safety, and pharmacokinetic properties.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

role of pyrazole scaffold in medicinal chemistry

An In-Depth Technical Guide to the Role of the Pyrazole Scaffold in Medicinal Chemistry

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor and its role as a versatile bioisostere, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates. This guide provides a comprehensive overview of the pyrazole scaffold's chemical properties, key synthetic methodologies, its preeminent role in kinase inhibition, and its broader applications across various therapeutic areas, grounded in field-proven insights for drug development professionals.

The Physicochemical and Structural Profile of Pyrazole

The utility of the pyrazole ring in drug design is not accidental; it stems from a unique combination of structural and electronic properties that make it an ideal building block for interacting with biological targets.

1.1. Structure, Aromaticity, and Tautomerism

Pyrazole is a five-membered aromatic heterocycle. Its N-1 nitrogen is pyrrole-like (acting as a hydrogen bond donor), while the N-2 nitrogen is pyridine-like (acting as a hydrogen bond acceptor). This duality is fundamental to its ability to form specific, oriented interactions within protein binding pockets. The aromaticity of pyrazole is intermediate among common heterocycles, lending it significant stability.

A critical feature, especially in unsymmetrically substituted pyrazoles, is the existence of tautomers. For instance, a 3-substituted pyrazole can exist in equilibrium with its 5-substituted tautomer. This must be considered during synthesis and when analyzing structure-activity relationships (SAR), as alkylation can often lead to a mixture of N-1 and N-2 isomers, the ratio of which depends on the substituent and reaction conditions.

1.2. Acidity, Basicity, and Hydrogen Bonding Capacity

With a pKa of approximately 2.5, pyrazole is significantly less basic than its isomer imidazole (pKa ≈ 7.1), a consequence of the inductive effect from the adjacent nitrogen atom. Despite this, it is basic enough to be protonated by strong acids. This tunable basicity allows medicinal chemists to modulate the charge state of a drug candidate at physiological pH.

The scaffold's ability to simultaneously act as a hydrogen bond donor (at N-1) and acceptor (at N-2) is a primary driver of its success. This allows it to form multiple, high-affinity interactions with amino acid residues in enzyme active sites, often mimicking the interactions of endogenous ligands.

Pyrazole as a Versatile Bioisostere

One of the most powerful strategies in medicinal chemistry is bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties to improve the molecule's biological activity or pharmacokinetic profile. The pyrazole ring is a master bioisostere.

-

Arene and Heteroarene Replacement : Pyrazole is frequently used to replace benzene and other aromatic rings. This substitution can lead to improved potency and significantly better physicochemical properties, such as increased aqueous solubility and reduced lipophilicity, which are crucial for oral bioavailability.

-

Phenol Bioisostere : The pyrazole ring can serve as a more lipophilic and metabolically stable bioisostere for a phenol group. Phenols are often susceptible to rapid phase II metabolism (glucuronidation or sulfation), leading to rapid clearance. Replacing a phenol with a pyrazole can block this metabolic pathway, extending the drug's half-life while retaining the critical hydrogen bond donating capability.

The strategic replacement of a phenyl ring with a pyrazole in the development of Aurora kinase inhibitors, for example, resulted in compounds that were not only potent but also possessed superior drug-like properties.

Synthetic Strategies for the Pyrazole Core

The accessibility of a scaffold is paramount for its use in drug discovery, as it allows for the rapid generation of diverse analogs for SAR studies. Pyrazole synthesis is well-established, with several robust methods available.

3.1. Classical Synthesis: Knorr Pyrazole Synthesis

The most traditional and widely used method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This foundational approach, known as the Knorr synthesis, remains a staple for creating a wide range of substituted pyrazoles.

3.2. Modern Approaches: [3+2] Cycloaddition and Multicomponent Reactions (MCRs)

More modern and often more efficient strategies include [3+2] dipolar cycloaddition reactions, which typically involve the reaction of a diazo compound with an alkyne or alkene. Furthermore, multicomponent reactions (MCRs) have gained favor as they allow for the synthesis of complex, highly substituted pyrazoles in a single step from simple starting materials, improving time and resource efficiency.

Caption: Experimental workflow for a typical Knorr pyrazole synthesis.

Experimental Protocol: Knorr Synthesis of a Phenyl-Pyrazolone

This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine, a common variation of the Knorr reaction.

-

Reaction Setup: In a 20-mL vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3.0 mmol, 1.0 eq) and the hydrazine derivative (e.g., hydrazine hydrate, 6.0 mmol, 2.0 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent (e.g., 1-propanol, 3 mL) and a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).

-

Heating and Monitoring: Heat the mixture with stirring to approximately 100°C for 1 hour. Monitor the consumption of the limiting reagent using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).

-

Work-up and Precipitation: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture to induce precipitation.

-

Isolation and Purification: Allow the mixture to cool, then collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water and air dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure pyrazolone product.

The Preeminent Role of Pyrazole in Kinase Inhibition

While the pyrazole scaffold is found in drugs for many diseases, its most profound impact in modern medicine is arguably in the field of oncology, specifically as a core component of protein kinase inhibitors (PKIs). Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Of the 74 small molecule PKIs approved by the US FDA, 8 contain a pyrazole ring, including blockbuster drugs like Crizotinib, Ruxolitinib, and Encorafenib.

4.1. The "Hinge-Binder" Pharmacophore

The ATP-binding site of kinases contains a flexible "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The 3-aminopyrazole moiety is a masterful mimic of this interaction, frequently serving as a "hinge-binder". It forms one or two crucial hydrogen bonds with the backbone amide groups of the hinge, providing a strong anchor for the inhibitor. This foundational interaction allows the rest of the molecule to extend into other regions of the ATP pocket, conferring potency and selectivity.

Introduction: A Pillar of Modern Medicinal Chemistry

<content_type_in_depth_technical_guide_whitepaper_on_the_core_core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide_do_not_follow_a_rigid_pre_set_template_instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in_depth_technical_guide_part_2_scientific_integrity_logic_e_e_a_t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field_proven_insights_your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices_trustworthiness_every_protocol_described_must_be_a_self_validating_system_authoritative_grounding_comprehensive_references_in_text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text_reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section_consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification_link_integrity_use_real_verified_urls_provided_by_the_grounding_tool_a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link_part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison_experimental_protocols_provide_detailed_step_by_step_methodologies_for_all_key_experiments_workflows_cited_mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language_enclose_all_dot_scripts_within_a_dot_code_block_provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters_diagram_specifications_max_width_760px_color_contrast_rule_ensure_sufficient_contrast_between_arrow_symbol_colors_and_their_background_avoid_using_the_same_color_for_foreground_elements_node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor_color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368>## The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed Suzuki-Miyaura coupling reaction has become an indispensable tool for forging carbon-carbon bonds.[1] Its significance in the pharmaceutical industry cannot be overstated, where it is the most frequently utilized C-C bond-forming reaction, particularly for the synthesis of biaryl motifs common in drug candidates.[2] The reaction's widespread adoption is due to its high functional group tolerance, mild reaction conditions, and the low toxicity and ready availability of its organoboron reagents.[1][3] This guide offers an in-depth exploration of the Suzuki-Miyaura coupling, from its core mechanism to practical experimental protocols, tailored for professionals in drug discovery and development.

The Catalytic Cycle: A Mechanistic Deep Dive

The power of the Suzuki-Miyaura coupling lies in its elegant and efficient catalytic cycle, which masterfully orchestrates the formation of a new C-C bond. The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Oxidative Addition: The Initiating Step

The catalytic cycle begins with the oxidative addition of an organic halide or pseudohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex.[1] This is often the rate-determining step of the entire cycle.[4][6] The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a square-planar Pd(II) intermediate.[1][7] The reactivity of the organic halide is a critical factor, with the rate of oxidative addition decreasing in the order: I > OTf > Br >> Cl.[8] Consequently, less reactive aryl chlorides often necessitate more electron-rich and bulky phosphine ligands to facilitate this step.[7]

Transmetalation: The Key Exchange

Following oxidative addition, the crucial transmetalation step occurs. Here, the organic group from the organoboron reagent (R²) is transferred to the Pd(II) complex, displacing the halide. This process requires the activation of the organoboron species by a base.[9] The base plays a multifaceted role, but its primary function is to form a more nucleophilic boronate "ate" complex (e.g., [R²B(OH)₃]⁻) from the boronic acid.[10][11][12] This activated boronate then readily reacts with the Pd(II) intermediate. An alternative pathway involves the base reacting with the palladium complex to form a hydroxide or alkoxide complex, which then facilitates the transfer of the organic group from the neutral boronic acid.[8][12]

Reductive Elimination: The Product-Forming Finale

The final step of the cycle is reductive elimination. The two organic groups (R¹ and R²) on the Pd(II) complex couple, forming the desired C-C bond and the final product (R¹-R²).[4] This process simultaneously regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7] The use of bulky ligands on the palladium catalyst can promote this step by increasing the orbital overlap on the metal center.[4]

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Core Components: A Guide to Judicious Selection

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components. Each element—catalyst, ligand, base, solvent, and boron source—plays a critical role in the reaction's efficiency and outcome.

Palladium Catalysts and Ligands: The Heart of the Reaction

The choice of the palladium source and its associated ligands is paramount. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many applications, modern drug discovery often requires more robust systems.[13] The development of bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), has revolutionized the field.[14][15] These ligands accelerate both oxidative addition and reductive elimination, enabling the coupling of challenging substrates like aryl chlorides and sterically hindered partners, often at lower catalyst loadings and room temperature.[15][16] N-heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands, offering enhanced stability and reactivity.[8]

| Ligand Class | Specific Ligand | Key Advantages | Common Substrates |

| Biaryl Phosphines | SPhos, XPhos | High activity, broad substrate scope, effective for hindered couplings.[14] | Aryl chlorides, bromides, triflates |

| Ferrocenyl Phosphines | dppf | Good for a range of couplings, often used in pre-formed catalysts.[7] | Aryl bromides and iodides |

| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich, good for electron-rich and unactivated halides.[9] | Aryl chlorides and bromides |

| N-Heterocyclic Carbenes | IPr, SIMes | High stability, often more active than phosphines for specific cases.[8] | Challenging couplings |

The Role of the Base: More Than Just a Proton Scavenger

The base is a crucial activator in the Suzuki-Miyaura reaction.[12] Its primary role is to facilitate transmetalation by forming a more reactive boronate species.[10] A wide variety of bases can be employed, and the optimal choice depends on the substrates and solvent.

| Base Type | Examples | Characteristics & Applications |

| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Commonly used, mild, and effective for a wide range of substrates.[8][12] |

| Phosphates | K₃PO₄ | Stronger than carbonates, often used for less reactive substrates like aryl chlorides.[12] |

| Hydroxides | NaOH, Ba(OH)₂ | Strong bases, can be effective but may not be compatible with base-sensitive functional groups.[17] |

| Fluorides | KF, CsF | Can be effective, particularly in anhydrous conditions.[9] |

| Organic Bases | Et₃N, DIPEA | Less common, but useful for substrates sensitive to inorganic bases.[7] |

Solvents: The Reaction Medium

The choice of solvent can significantly impact the reaction rate and yield. A variety of organic solvents are suitable, and often a mixture with water is used to dissolve the inorganic base.[7][8] Common choices include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[7] The use of aqueous media is a key advantage of the Suzuki coupling, making it more environmentally friendly and economical.[8][17]

Organoboron Reagents: The Nucleophilic Partner

While boronic acids are the most common organoboron reagents, their stability can sometimes be a concern.[7][18] Boronate esters, such as pinacol esters (Bpin), and organotrifluoroborate salts are often more stable alternatives.[2][8] These can be used directly or are sometimes formed in situ.[19] The development of the Miyaura borylation reaction has greatly expanded the accessibility of various boronate esters, further enhancing the utility of the Suzuki-Miyaura coupling.[2]

Experimental Protocols: From Theory to Practice

Reproducibility is key in drug development. The following are representative, detailed protocols for Suzuki-Miyaura coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Protocol 1: Standard Coupling of an Aryl Bromide with Phenylboronic Acid

-

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Na₂CO₃ (2.0 mmol, 2.0 equiv)

-

Toluene/Ethanol/Water (4:1:1, 5 mL)

-

-

Procedure:

-

To a round-bottom flask, add the aryl bromide, phenylboronic acid, and sodium carbonate.[1]

-

Add the solvent mixture and degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.[1]

-

Heat the reaction mixture to reflux (or a specified temperature, e.g., 80 °C) and stir vigorously.[1][5]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).[1][5]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography.

-

Protocol 2: Coupling of a Challenging Aryl Chloride using a Buchwald Ligand

-

Materials:

-

Aryl chloride (0.5 mmol, 1.0 equiv)

-

Arylboronic acid (0.75 mmol, 1.5 equiv)

-

Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd)

-

SPhos (0.022 mmol, 4.4 mol%)

-

K₃PO₄ (1.0 mmol, 2.0 equiv)

-

Toluene (2 mL)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, SPhos, and K₃PO₄ to a reaction vial.

-

Add the aryl chloride and arylboronic acid, followed by toluene.

-

Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.

-

Monitor the reaction for completion.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by chromatography.

-

Applications in Drug Discovery: A Transformative Impact

The Suzuki-Miyaura coupling has had a profound impact on drug discovery and development.[20] Its ability to reliably form biaryl linkages, which are prevalent in many pharmaceuticals, has made it a go-to reaction for medicinal chemists.[2] The synthesis of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure, is a classic example where the Suzuki-Miyaura coupling is a key step.[20] The reaction's robustness and functional group tolerance allow for its application in late-stage functionalization, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[3][20]

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile transformation that has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[1][2] A deep understanding of its mechanism and the interplay between the various reaction components is essential for its successful application. By judiciously selecting the catalyst, ligand, base, and solvent, researchers can overcome synthetic challenges and efficiently construct the complex molecular architectures required for the discovery and development of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. byjus.com [byjus.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Stability and Storage of Aryl Boronic Acids

Introduction: The Indispensable Role and Inherent Fragility of Aryl Boronic Acids

Aryl boronic acids are foundational pillars of modern organic synthesis, most notably for their transformative role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Their utility extends to a wide array of chemical transformations, including Chan-Lam coupling and the formation of novel materials and pharmaceuticals.[1] Despite their versatility, researchers, from academic labs to industrial process development, frequently encounter a significant challenge: the inherent instability of these critical reagents.[3][4]

Many of the most valuable aryl boronic acids, particularly those containing heterocyclic motifs, are prone to decomposition under ambient conditions, a process that can be accelerated by heat, base, or the presence of a catalyst.[4] This degradation not only diminishes the purity and efficacy of the starting material but also complicates reaction outcomes, leading to reduced yields and the formation of difficult-to-remove impurities. Understanding the mechanisms of decomposition is not merely an academic exercise; it is a prerequisite for ensuring the reproducibility, scalability, and success of synthetic campaigns.

This guide provides an in-depth exploration of the primary degradation pathways affecting aryl boronic acids and offers field-proven protocols for their proper storage, handling, and stability assessment. By understanding the causality behind their instability, researchers can implement self-validating systems to preserve the integrity of these vital chemical building blocks.

The Chemistry of Decay: Major Degradation Pathways

The stability of an aryl boronic acid is a delicate balance, easily perturbed by environmental factors. Three primary chemical processes are responsible for the majority of degradation events: protodeboronation, oxidation, and trimerization into boroxines.

Protodeboronation: The Unwanted Side Reaction

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid moiety with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[5][6] This is a well-documented and often troublesome side reaction in cross-coupling chemistry.[5] The propensity for an aryl boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic nature of the aryl substituent.[5]

The process is heavily influenced by pH.[6] While it can occur under acidic conditions, it is frequently accelerated in basic media, which are the typical conditions for Suzuki-Miyaura coupling.[6][7] In the presence of a base, the boronic acid (a Lewis acid) forms a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[6] This anion is more susceptible to reaction with a proton source, such as water, leading to the cleavage of the C-B bond.[5] The rate of protodeboronation can vary dramatically, with half-lives for some electron-deficient aryl boronates being as short as milliseconds at high pH.[8][9] Heteroaromatic boronic acids, especially those containing a basic nitrogen atom like 2-pyridyl boronic acid, are notoriously unstable and can rapidly decompose via unique pH-dependent mechanisms involving zwitterionic intermediates.[4][5][10]

Oxidation: The Path to Phenolic Impurities

Aryl boronic acids are susceptible to oxidation, which converts them into the corresponding phenols.[3][11] This oxidative deboronation can be initiated by various oxidants, including atmospheric oxygen (air), hydrogen peroxide, and other reactive oxygen species.[3][12][13][14][15] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by the migration of the aryl group from the boron to the oxygen atom.[11] The resulting boronate ester is then rapidly hydrolyzed to yield the phenol and boric acid.[11]

This degradation pathway is a significant concern during long-term storage and handling in the presence of air.[13] The reaction can be catalyzed by light or trace metals, further compromising the reagent's integrity.[13][14]

Trimerization: The Formation of Boroxines

In the solid state or in non-aqueous solutions, boronic acids have a strong tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][16][17] This is a reversible equilibrium process (3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O). The removal of water, for instance by heating under vacuum or in the presence of a drying agent, drives the equilibrium toward the boroxine.[17] Conversely, the presence of water rapidly hydrolyzes the boroxine back to the monomeric boronic acid.[16]

While often reversible, the formation of boroxines can be problematic. It alters the molecular weight and physical properties of the reagent, leading to inaccuracies in weighing and stoichiometry. Furthermore, the presence of both the monomer and trimer can lead to complex and unintelligible NMR spectra, complicating purity analysis.[18]

Caption: Primary degradation pathways for aryl boronic acids.

Best Practices for Storage and Handling

Given the inherent instabilities, establishing rigorous storage and handling protocols is paramount to preserving the quality of aryl boronic acids. The core principle is to mitigate exposure to the four primary accelerating factors: Air (Oxygen), Moisture, Light, and Heat.

Optimal Storage Conditions

The ideal storage environment for aryl boronic acids minimizes all degradation factors simultaneously.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8 °C (Refrigeration) | Slows the rate of all chemical degradation pathways. For exceptionally unstable compounds, storage at -20 °C (Freezer) may be necessary. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis-driven decomposition.[19][20] |

| Container | Amber Glass Vial with Secure Cap | Protects the compound from light, which can catalyze oxidative degradation. A well-sealed cap prevents ingress of air and moisture. |

| State | Solid | Storing as a dry solid is preferable to storage in solution, where degradation rates can be accelerated. |

Protocol for Handling Air- and Moisture-Sensitive Aryl Boronic Acids

Adherence to a strict workflow when handling these reagents is crucial. This protocol assumes the use of standard Schlenk line or glovebox techniques.[20][21][22]

Objective: To weigh and dispense an aryl boronic acid for use in a reaction with minimal exposure to the atmosphere.

Materials:

-

Aryl boronic acid in its storage container (e.g., Sure/Seal™ bottle).[19][23]

-

Source of dry, inert gas (Argon or Nitrogen) with a bubbler.[20]

-

Dry syringes and needles.[19]

-

Septa for sealing glassware.[20]

Procedure:

-

Prepare the System: Assemble the reaction glassware while hot from the oven and allow it to cool under a positive pressure of inert gas.[19][23]

-

Equilibrate the Reagent: Remove the aryl boronic acid container from cold storage and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Establish Inert Atmosphere: If weighing outside a glovebox, create a positive pressure of inert gas in the reaction flask.

-

Dispense the Solid:

-

In a Glovebox: Perform all manipulations, including weighing, inside the inert atmosphere of the glovebox. This is the most reliable method.

-

On the Bench (Quick Transfer): For less sensitive compounds, quickly uncap the reagent bottle, weigh the desired amount into a secondary container (e.g., a vial), and immediately recap the stock bottle. Add the weighed solid to the reaction flask under a strong counterflow of inert gas. This method is less ideal as brief atmospheric exposure is unavoidable.

-

-

Seal and Purge: Once the reagent is added to the reaction flask, securely seal the vessel and purge the headspace with inert gas for several minutes to remove any atmospheric contaminants that may have entered during the transfer.

-

Clean Up: Immediately and thoroughly clean any spatulas or surfaces that came into contact with the boronic acid. Clean syringes and needles promptly to prevent seizing from hydrolysis or oxidation products.[19][23]

Analytical Methods for Stability and Purity Assessment

Regularly assessing the purity of aryl boronic acids, especially after prolonged storage or before use in a critical reaction, is a vital quality control step. Several analytical techniques can be employed.

Spectroscopic and Chromatographic Techniques

| Method | Application and Insights | Limitations |

| ¹H & ¹¹B NMR Spectroscopy | ¹H NMR can identify aromatic protons of the desired compound and degradation products (e.g., the corresponding arene from protodeboronation). ¹¹B NMR is highly sensitive to the boron environment and can distinguish between the trigonal boronic acid (~28-30 ppm) and the tetrahedral boronate ester (~3-9 ppm), as well as boric acid (~19 ppm).[24][25][26][27] It is an excellent tool for monitoring the equilibrium between species.[25][27] | Boroxine formation can lead to complex or broadened ¹H NMR spectra.[18] Running the NMR in a solvent like d₄-methanol can break up the trimer and simplify the spectrum.[18] Quartz NMR tubes may be needed for ¹¹B NMR to avoid background signals from borosilicate glass.[24] |

| LC-MS | A powerful technique for separating the boronic acid from its impurities and confirming their identities by mass.[28] It can be used for quantitative analysis to determine purity levels with high sensitivity, often without derivatization.[2][28][29] | Facile hydrolysis of the C-B bond can sometimes occur under analysis conditions, complicating results.[30] Method development is required to avoid on-column degradation.[30] |

| GC-MS | Can be used for volatile boronic acids or their esters. | Most aryl boronic acids are non-volatile and require derivatization prior to analysis to prevent degradation and improve chromatographic behavior.[30][31] |

| Titration | A classical method to determine the purity of boric acid by titrating with a standardized base like NaOH.[32][33] | Boric acid is a very weak acid, making the endpoint difficult to determine accurately without the addition of a polyol like glycerol or mannitol to form a stronger acidic complex.[33] |

Experimental Protocol: A Simple Stability Study

This protocol outlines a basic workflow for evaluating the stability of an aryl boronic acid under specific stress conditions (e.g., elevated temperature and exposure to air).

Caption: Workflow for a typical aryl boronic acid stability study.

Procedure:

-

Time-Zero (T=0) Analysis: Take an initial sample of the aryl boronic acid batch. Analyze it using a primary method (e.g., LC-MS for purity assay) and a secondary method (e.g., ¹H NMR for structural confirmation) to establish a baseline purity profile.

-

Sample Preparation: Aliquot several small samples of the boronic acid into separate, appropriate vials.

-

Stress Conditions: Place the vials in the desired stress environment. For an accelerated stability study, this could be an oven set to 40°C with the vials left open to the air.

-

Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 72 hours, 1 week), remove one sample vial from the stress environment.

-

Analysis: Analyze the stressed sample using the same analytical methods established at T=0.

-

Data Comparison: Compare the analytical data from each time point to the T=0 baseline.

-

In the chromatogram (LC-MS), look for a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products (e.g., the phenol or arene).

-

In the NMR spectrum, look for the appearance of new signals corresponding to impurities.

-

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]